1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide
Description
BenchChem offers high-quality 1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S2/c16-24(20,21)13-3-1-11(2-4-13)7-8-17-15(19)12-9-18(10-12)25(22,23)14-5-6-14/h1-4,12,14H,5-10H2,(H,17,19)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDBJRKECQAYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes findings from various studies, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique azetidine ring structure, which is significant for its biological activity. The presence of the cyclopropylsulfonyl and sulfamoyl groups contributes to its pharmacological properties. Understanding the relationship between its structure and activity is crucial for further development.
Biological Activity
1. Mechanism of Action
Research indicates that compounds similar to 1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide may interact with various biological targets, including receptors involved in metabolic pathways. For instance, studies on cyclopropyl-containing compounds have shown their potential as cannabinoid receptor antagonists, which may influence appetite regulation and lipid metabolism .
2. In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against specific cellular targets. Preliminary studies suggest that it may inhibit certain enzymatic pathways associated with inflammation and cancer progression. For example, azetidine derivatives have been noted for their ability to modulate the activity of cyclooxygenase enzymes, which play a role in inflammatory responses.
3. In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Reports indicate promising results in models of metabolic syndrome, where similar compounds have shown efficacy in reducing serum lipid levels and improving insulin sensitivity .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of 1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide. Key findings include:
- Substituent Effects : Variations in substituents on the azetidine ring significantly affect binding affinity and biological activity. The presence of electron-withdrawing groups enhances receptor binding.
- Cyclopropyl Group : The cyclopropyl moiety has been linked to increased potency in receptor interactions, likely due to its unique steric and electronic properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| CB1 Receptor Binding | K(i) < 5 nM | |
| Anti-inflammatory Effects | Reduced COX enzyme activity | |
| Lipid Metabolism | Decreased serum lipid levels |
Case Studies
Case Study 1: Cannabinoid Receptor Antagonism
A study investigated a series of cyclopropyl-containing azetidines for their ability to bind to CB1 receptors. The results indicated that specific modifications led to enhanced antagonistic properties, suggesting a pathway for developing weight management therapies.
Case Study 2: Metabolic Syndrome
In a model of metabolic syndrome, administration of related azetidine compounds resulted in significant improvements in metabolic markers, highlighting the potential for this class of compounds in treating obesity-related conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
